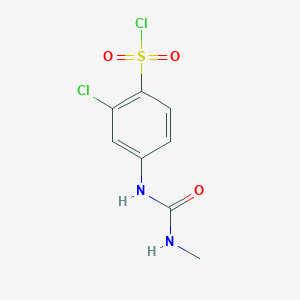

2-chloro-4-(methylcarbamoylamino)benzenesulfonyl Chloride

カタログ番号 B2404877

CAS番号:

680617-80-5

分子量: 283.12

InChIキー: TZTBUNWIAFPNGA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride (CMC-Cl) is a chemical compound that has been extensively studied for its applications in scientific research. It is a sulfonamide-based compound that has been used in a variety of biological and biochemical studies due to its ability to inhibit certain enzymes and proteins.

科学的研究の応用

Synthesis and Molecular Structure

- Rublova et al. (2017) synthesized new structural isomers related to 2-chloro-4-(methylcarbamoylamino)benzenesulfonyl Chloride, providing insights into their molecular-electronic structures and kinetic investigations. These compounds, synthesized by interaction with chlorosulfonic acid, were structurally characterized by X-ray single-crystal diffraction, highlighting their organization as molecular crystals (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Friedel-Crafts Sulfonylation

- The compound has been used in Friedel-Crafts sulfonylation reactions. Nara et al. (2001) utilized similar compounds in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalysts for this reaction, enhancing reactivity and yields of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

Preparation for Drug Synthesis

- Meckler and Herr (2012) described a scalable process for preparing key building blocks, similar to this compound, used in the synthesis of several drug candidates. This highlights the compound's role in pharmaceutical synthesis (Meckler & Herr, 2012).

Applications in Solid-Phase Synthesis

- Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from compounds like this compound, as intermediates in chemical transformations. This has implications in the creation of diverse chemical scaffolds (Fülöpová & Soural, 2015).

Development of Antibacterial Agents

- Compounds synthesized from this compound have been studied for their antibacterial activity. Sławiński et al. (2013) synthesized novel derivatives and tested them for activity against Gram-positive bacteria strains (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).

Chemical Synthesis and Mechanism Studies

- Research by Kevill and D’Souza (1999) on benzenesulfonyl chlorides, related to this compound, helped in understanding solvent nucleophilicity and reaction mechanisms in chemical synthesis (Kevill & D’Souza, 1999).

特性

IUPAC Name |

2-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O3S/c1-11-8(13)12-5-2-3-7(6(9)4-5)16(10,14)15/h2-4H,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTBUNWIAFPNGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)

![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)

![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)

![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)

![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)